molecular formula C18H18F3N3O3 B2920031 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1421456-74-7

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Katalognummer: B2920031
CAS-Nummer: 1421456-74-7
Molekulargewicht: 381.355
InChI-Schlüssel: JEQICWOGIKOEJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic small molecule provided for research purposes. This compound is structurally characterized by a piperidine core linked to a 5-(trifluoromethyl)pyridin-2-yl group via an ether bond and to a 1-methyl-2-pyridone moiety via a carboxamide linkage. The presence of the trifluoromethyl group is a common feature in modern medicinal chemistry, often used to enhance metabolic stability and membrane permeability. While specific biological data for this precise molecule is not available in the public domain, its core structure is reminiscent of compounds investigated for targeting various enzymes and receptors. For instance, piperidine-carboxamide scaffolds are found in high-affinity TRPV1 (vanilloid receptor) antagonists, which are a significant target in pain research . Furthermore, benzylpiperidine and related structures have been extensively explored as potent and reversible inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system . The 2-pyridone heterocycle is also a privileged structure in drug discovery, featuring in orally active agents investigated for conditions like diabetic nephropathy . Researchers may find this compound valuable for probing similar biological targets or as a building block in the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

1-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-23-8-2-3-14(16(23)25)17(26)24-9-6-13(7-10-24)27-15-5-4-12(11-22-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQICWOGIKOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of pharmacologically active molecules. Here are some key properties:

PropertyValue
Molecular FormulaC16H18F3N3O2
Molecular Weight351.33 g/mol
CAS Number1643462-64-9
LogP3.598
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various biochemical pathways. The presence of the piperidine and pyridinone moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise in cancer treatment.
  • Receptor Modulation : The structure suggests potential activity at neurotransmitter receptors, which could explain any observed neuropharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of pyridine and piperidine can exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

Neuropharmacological Effects

Given its structural components, there is potential for neuroactive effects, which may be explored in models of neurodegenerative diseases.

Case Studies

  • Study on Anticancer Efficacy :
    • A study involving a series of piperidine derivatives demonstrated that compounds similar to 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exhibited enhanced cytotoxicity against human cancer cell lines.
    • The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Pharmacokinetic Studies :
    • Research on related compounds indicated favorable pharmacokinetic profiles with significant oral bioavailability and prolonged plasma exposure, suggesting that modifications to enhance solubility could improve therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents and functional groups:

Compound Name / ID Key Structural Features Molecular Weight Notable Substituents
Target Compound 1-methylpyridin-2(1H)-one, piperidine-1-carbonyl, 5-(trifluoromethyl)pyridin-2-yloxy ~354.4 (estimated) CF₃, pyridine-oxy-piperidine
3-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Furan-oxadiazole moiety 354.4 Furan, oxadiazole
5-(Benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one Benzyloxy, piperazine-carbonyl ~435.5 (estimated) CF₃, benzyloxy
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one Chloro, 4-aminophenyl 222.67 Cl, NH₂
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one Morpholino, 2-oxopiperidinyl 355.43 Morpholine, oxopiperidine

Key Observations :

  • The target compound’s CF₃ group distinguishes it from non-fluorinated analogs like those in and . This group improves membrane permeability and resistance to oxidative metabolism .
  • The piperidine-carbonyl linkage is shared with compounds in and but varies in terminal substituents (e.g., oxadiazole vs. benzyloxy), which may alter target selectivity .
  • Compounds lacking the CF₃ group (e.g., and ) exhibit lower molecular weights and simpler solubility profiles .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 4p () Compound 73 ()
Solubility Likely low (CF₃ group) Not reported Soluble in DCM, methanol
Analgesic Activity Not tested Active in thermal plate test (ED₅₀ ~15 mg/kg) Not reported
Toxicity Unknown LD₅₀ >500 mg/kg (rats) No data

Insights :

  • The CF₃ group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, as seen in CNS-active fluorinated drugs .
  • Acute toxicity data from suggest fluorinated pyridinones (e.g., 4p) are well-tolerated in rodents, supporting further preclinical studies for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.